molecular formula C15H28N2O2 B2687846 Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate CAS No. 1314704-07-8

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate

Cat. No. B2687846
CAS RN: 1314704-07-8
M. Wt: 268.401
InChI Key: WSJZMYHXQJRAED-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1314704-07-8 . It has a molecular weight of 268.4 . It is usually in the form of a powder .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 268.4 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Intermediate for Crizotinib and Vandetanib : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate in synthesizing crizotinib, highlighting its importance in medicinal chemistry for targeting cancer. Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is key in Vandetanib synthesis, showcasing the compound's role in developing kinase inhibitors used in cancer therapy (Kong et al., 2016); (Wang et al., 2015).

  • Anticancer Drug Intermediates : Research into tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate underscores its significance as an intermediate for small molecule anticancer drugs, emphasizing ongoing efforts to identify new therapeutic options (Zhang et al., 2018).

Contributions to Organic Synthesis

  • Synthesis of Chiral and Enantiopure Derivatives : The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor demonstrates the versatility of tert-butyl-2-substituted piperidinecarboxylates in producing chiral compounds, crucial for drug development and organic chemistry (Marin et al., 2004).

  • Asymmetric Synthesis : Efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, showcasing the compound's utility in synthesizing complex molecular structures crucial for neuroscience research (Jona et al., 2009).

properties

IUPAC Name

tert-butyl 3-piperidin-4-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-4-5-13(11-17)12-6-8-16-9-7-12/h12-13,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJZMYHXQJRAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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